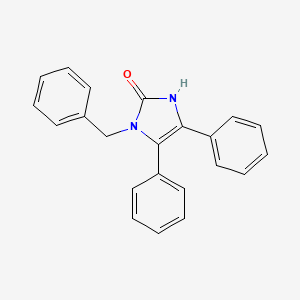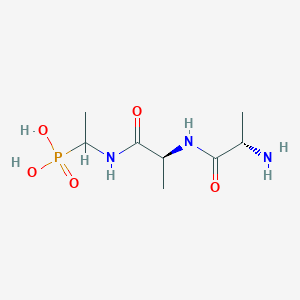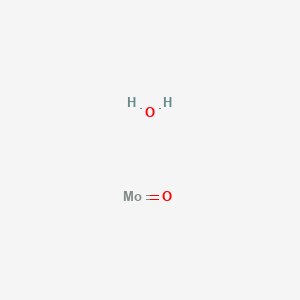![molecular formula C18H13NO B14607263 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- CAS No. 58975-20-5](/img/structure/B14607263.png)
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is a tricyclic compound that belongs to the pyrroloindole family. This compound is known for its unique structural motif, which is found in many biologically active natural products and drug candidates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- can be achieved through a domino palladium-catalyzed reaction. This method involves the reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. The key role of the features of the 1,3-dicarbonyls on the reaction outcome has been explored, and the employment of 2-methylcyclohexan-1,3-dione as the dicarbonyl source allows further challenging indole nucleus functionalizations .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale palladium-catalyzed cyclization reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, 1,3-dicarbonyl derivatives, and bases such as potassium carbonate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various polysubstituted derivatives of 3H-Pyrrolo[1,2-a]indol-3-one. These derivatives can exhibit a wide range of biological activities, making them valuable for medicinal chemistry research .
Wissenschaftliche Forschungsanwendungen
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimalarial, antitumor, antiviral, and psychotropic properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit the growth of the Plasmodium falciparum parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Known for its antimalarial and antitumor activities.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Exhibits psychotropic properties.
1,2-Dihydropyrrolo[3,4-b]indol-3-one: Used in the synthesis of complex organic molecules
Uniqueness
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for medicinal chemistry research .
Eigenschaften
CAS-Nummer |
58975-20-5 |
|---|---|
Molekularformel |
C18H13NO |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
3-methyl-4-phenylpyrrolo[1,2-a]indol-1-one |
InChI |
InChI=1S/C18H13NO/c1-12-11-16(20)19-15-10-6-5-9-14(15)17(18(12)19)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI-Schlüssel |
JDFGQVWTDFKNRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2C1=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)



![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)

![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)

![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)


